1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide
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Overview
Description
The compound “1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a carbohydrazide group, and a phenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Scientific Research Applications
New Routes to Piperidines and Related Compounds
Research by T. G. Back and K. Nakajima (2000) outlines a new synthetic route for creating piperidines and related compounds, including pyrrolizidines, indolizidines, and quinolizidines, through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method has been applied to the enantioselective synthesis of several dendrobatid alkaloids, demonstrating the chemical versatility and potential for creating biologically active molecules (Back & Nakajima, 2000).
Synthesis and Antimicrobial Activity of N-substituted Derivatives
A study by H. Khalid et al. (2016) on the synthesis and antibacterial activity of N-substituted derivatives of a piperidine-based compound shows the potential for these molecules in antimicrobial applications. The research highlights how structural modifications can influence biological activity, providing insights into the design of new antibacterial agents (Khalid et al., 2016).
Inhibitors of Phospholipase A2
The work by H. Oinuma et al. (1991) focuses on the synthesis of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, with applications in reducing myocardial infarction size in rats. This demonstrates the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Oinuma et al., 1991).
Anti-cancer Activity
M. Al-Said et al. (2011) evaluated novel 1,2-dihydropyridine, thiophene, and thiazole derivatives for their anti-breast cancer activity, showing that certain compounds exhibited better activity than the reference drug Doxorubicin. This highlights the role of piperidine-based sulfone derivatives in the development of new cancer treatments (Al-Said et al., 2011).
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Handling of this compound should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-phenoxyphenyl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c26-21-8-12-24(13-9-21)34(31,32)29-16-14-20(15-17-29)25(30)28-27-18-19-6-10-23(11-7-19)33-22-4-2-1-3-5-22/h1-13,18,20H,14-17H2,(H,28,30)/b27-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZZRNWSIXRQGM-OVVQPSECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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